Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-
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Overview
Description
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is a complex organic compound with a unique structure that combines a benzene ring with a cyclobutene ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- typically involves the reaction of 2-phenyl-1-cyclobuten-1-yl with a sulfonyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzene and cyclobutene rings provide structural rigidity and influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-cyclobuten-1-yl-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-phenyl-1-cyclobutene
Uniqueness
Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. The combination of the benzene ring with the cyclobutene ring also contributes to its unique structural and electronic properties, differentiating it from other similar compounds .
Properties
CAS No. |
647028-03-3 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)cyclobuten-1-yl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,14-9-5-2-6-10-14)16-12-11-15(16)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
JLXQQOZXVJQYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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